molecular formula C17H27N5O B13058199 Tofacitinibcitrateimpurity71

Tofacitinibcitrateimpurity71

Cat. No.: B13058199
M. Wt: 317.4 g/mol
InChI Key: CUIHXZCGBLRNDG-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tofacitinibcitrateimpurity71 involves several steps, including the preparation of intermediates and the final compound. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions . Industrial production methods focus on optimizing yield and purity while minimizing impurities .

Chemical Reactions Analysis

Tofacitinibcitrateimpurity71 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Tofacitinibcitrateimpurity71 is unique compared to other similar compounds due to its specific inhibitory effects on JAK1 and JAK3 . Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific targets and clinical applications.

Properties

Molecular Formula

C17H27N5O

Molecular Weight

317.4 g/mol

IUPAC Name

4-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]butan-1-ol

InChI

InChI=1S/C17H27N5O/c1-13-6-9-22(8-3-4-10-23)11-15(13)21(2)17-14-5-7-18-16(14)19-12-20-17/h5,7,12-13,15,23H,3-4,6,8-11H2,1-2H3,(H,18,19,20)/t13-,15+/m1/s1

InChI Key

CUIHXZCGBLRNDG-HIFRSBDPSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)CCCCO

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.